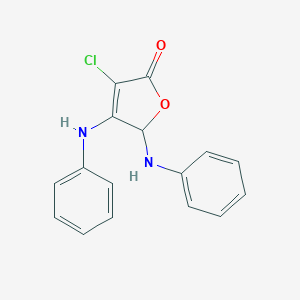
2-Furan-2-yl-3-phenethyl-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furan-2-yl-3-phenethyl-3H-quinazolin-4-one, also known as Furan-2-yl-phenethyl-quinazolinone (FPQ), is a synthetic compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. FPQ belongs to the class of quinazolinone derivatives and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of FPQ is not fully understood. However, it has been suggested that FPQ exerts its biological effects by inhibiting certain enzymes and signaling pathways in the body. It has also been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
FPQ has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and scavenge free radicals. FPQ has also been found to modulate certain signaling pathways in the body, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of FPQ is its wide range of biological activities, which makes it a versatile compound for scientific research. However, one of the limitations of FPQ is its relatively low solubility in water, which may make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for research on FPQ. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on elucidating the exact mechanism of action of FPQ and identifying its molecular targets. Additionally, further studies could be conducted to evaluate the safety and efficacy of FPQ in animal models and human clinical trials.
Synthesemethoden
The synthesis of FPQ involves the condensation of 2-furylcarboxaldehyde and 3-phenethyl-2-aminobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, and the product is obtained after purification.
Wissenschaftliche Forschungsanwendungen
FPQ has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. FPQ has also been studied for its potential use as an anti-tumor agent and has shown promising results in preclinical studies.
Eigenschaften
Produktname |
2-Furan-2-yl-3-phenethyl-3H-quinazolin-4-one |
|---|---|
Molekularformel |
C20H16N2O2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2-(furan-2-yl)-3-(2-phenylethyl)quinazolin-4-one |
InChI |
InChI=1S/C20H16N2O2/c23-20-16-9-4-5-10-17(16)21-19(18-11-6-14-24-18)22(20)13-12-15-7-2-1-3-8-15/h1-11,14H,12-13H2 |
InChI-Schlüssel |
ZFIMKOHGGKYLGR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Kanonische SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
Synonyme |
3-phenethyl-2-furan-2-yl-3H-quinazolin-4-one NPS-53574 NPS53574 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B259003.png)




![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)


![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)
![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)



![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)